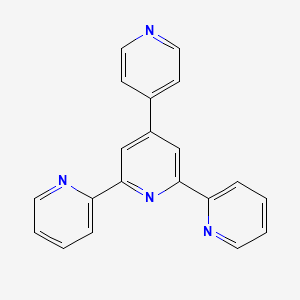

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

Descripción

The exact mass of the compound 4'-(4-Pyridyl)-2,2':6',2''-terpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-3-9-22-17(5-1)19-13-16(15-7-11-21-12-8-15)14-20(24-19)18-6-2-4-10-23-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPKPCLKZOLTMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465944 | |

| Record name | 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112881-51-3 | |

| Record name | 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(4-Pyridyl)-2,2':6',2''-terpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine, a significant tridentate ligand in coordination chemistry and materials science. Also known as 4'-(4-pyridyl)-2,2':6',2''-terpyridine, this compound serves as a versatile building block for the construction of supramolecular assemblies, functional materials, and potential therapeutic agents. This document details established synthetic protocols, including the Kröhnke reaction and the Suzuki-Miyaura cross-coupling, and presents a thorough characterization profile based on spectroscopic and crystallographic data. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental procedures and visual representations of synthetic and analytical workflows to aid in practical application and understanding.

Introduction

This compound is a polypyridine ligand that has garnered considerable interest due to its strong and versatile coordination properties with a wide range of metal ions.[1] Its molecular structure, featuring three interconnected pyridine rings with an additional pyridyl group at the 4'-position of the central ring, allows for the formation of stable and well-defined metal complexes.[2] These complexes exhibit diverse photophysical and electrochemical properties, making them suitable for applications in catalysis, light-emitting devices, and as components of metal-organic frameworks (MOFs).[3][4] The ability of this ligand to act as a bridging unit in the formation of polynuclear and supramolecular structures further enhances its utility in the design of complex molecular architectures.[5]

This guide aims to provide researchers and professionals in drug development and materials science with a detailed resource on the synthesis and characterization of this important compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The two most prominent and effective routes are the Kröhnke pyridine synthesis and the Suzuki-Miyaura cross-coupling reaction.

Kröhnke Pyridine Synthesis

The Kröhnke method is a classical and widely used approach for the synthesis of substituted pyridines. In the context of 4'-aryl-terpyridines, it typically involves a one-pot condensation reaction of two equivalents of a 2-acetylpyridine derivative with one equivalent of an aromatic aldehyde in the presence of a base and an ammonia source.

A general procedure for the synthesis of 4'-aryl-2,2':6',2''-terpyridines via the Kröhnke reaction is as follows:

-

Reaction Setup: To a solution of 2-acetylpyridine (2.0 equivalents) in methanol, add the desired aromatic aldehyde (in this case, 4-pyridinecarboxaldehyde, 1.0 equivalent).

-

Addition of Reagents: To the stirred mixture, add potassium hydroxide (KOH) pellets (2.4 equivalents) followed by a 35% aqueous ammonia solution (a significant excess).

-

Reaction Conditions: The reaction mixture is then heated to reflux for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4'-(4-pyridyl)-2,2':6',2''-terpyridine.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds. For the synthesis of the title compound, this reaction typically involves the palladium-catalyzed coupling of a 4'-halo-2,2':6',2''-terpyridine (e.g., 4'-bromo-2,2':6',2''-terpyridine) with pyridine-4-boronic acid.[1]

A general procedure for the Suzuki-Miyaura cross-coupling is as follows:

-

Reaction Setup: In a reaction vessel, combine 4'-bromo-2,2':6',2''-terpyridine (1.0 equivalent), pyridine-4-boronic acid (1.1-1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, typically 2-5 mol%), and a base, commonly sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).

-

Solvent and Atmosphere: The reactants are suspended in a suitable solvent system, often a mixture of toluene, ethanol, and water. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The mixture is heated to reflux (typically 80-100 °C) for a period ranging from 12 to 24 hours, with the reaction progress monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Characterization of this compound

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structural integrity. The following sections detail the key analytical techniques employed.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₄N₄ | [3][6] |

| Molecular Weight | 310.36 g/mol | [3][6] |

| CAS Number | 112881-51-3 | [5] |

| Appearance | White to light orange powder/crystal | |

| Melting Point | 221 - 226 °C |

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure and electronic properties of the title compound.

¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed structural information.

| ¹H NMR (CD₃CN) | Chemical Shift (δ, ppm) |

| H6, H6'' | 8.71 (d) |

| H3, H5 (outer pyridyl) | 8.66 (d) |

| H3', H5' | 8.42 (s) |

| H4, H4'' | 7.94 (t) |

| H2', H6' (inner pyridyl) | 7.89 (d) |

| H5, H5'' | 7.41 (t) |

Data obtained from a study on the compound and its metal complexes.[1]

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (310.36). Further fragmentation would likely involve the cleavage of the pyridyl and terpyridyl units.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectrum of this compound in solution typically exhibits intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system.

| UV-Vis Data | Value |

| λmax | 324 nm |

This value represents the maximum absorption wavelength and can vary slightly depending on the solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles. The crystal structure of this compound has been determined and the data is available from the Cambridge Crystallographic Data Centre (CCDC).[1][6]

| Crystallographic Data | Value |

| CCDC Deposition Number | 149793 |

The crystallographic data reveals the planar nature of the terpyridine core and the orientation of the 4-pyridyl substituent. Typical bond lengths are in the range of 1.34-1.36 Å for C-N bonds and 1.38-1.40 Å for C-C bonds within the pyridine rings. The C-C bonds connecting the central pyridine to the outer rings are slightly longer, around 1.48-1.50 Å.[4]

Characterization Workflow Diagram

Caption: A typical workflow for the characterization of the title compound.

Applications and Future Perspectives

The unique structural and coordination properties of this compound and its metal complexes have led to their exploration in a variety of fields:

-

Supramolecular Chemistry: The ligand is extensively used as a building block for the construction of metallo-supramolecular architectures, including grids, racks, and polymers.[5]

-

Materials Science: Its complexes are investigated for their potential in light-emitting diodes (LEDs), photovoltaic devices, and as magnetic materials.

-

Catalysis: Metal complexes of this ligand have shown promise as catalysts in a range of organic transformations.

-

Drug Development: The planar aromatic nature of the molecule suggests potential for DNA intercalation, and its derivatives are being explored for their biological activities.[3]

The continued exploration of this versatile ligand and its derivatives is expected to lead to the development of novel functional materials and therapeutic agents with tailored properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocols for the Kröhnke and Suzuki-Miyaura reactions offer reliable methods for its preparation. The comprehensive characterization data, including physicochemical properties, spectroscopic analyses, and crystallographic information, serves as a valuable reference for researchers in the field. The diverse applications of this ligand underscore its importance in modern chemistry and highlight its potential for future innovations in materials science and drug discovery.

References

- 1. chemistry.uoc.gr [chemistry.uoc.gr]

- 2. scispace.com [scispace.com]

- 3. Buy this compound | 112881-51-3 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 112881-51-3 | Benchchem [benchchem.com]

- 6. 4'-(4-Pyridyl)-2,2':6',2''-terpyridine | C20H14N4 | CID 11438308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to CAS Number 112881-51-3: Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and biological activities of the compound identified by CAS number 112881-51-3, also known as 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine or 4'-(4-pyridyl)-2,2':6',2''-terpyridine. This document is intended to serve as a valuable resource for researchers and professionals involved in chemistry, materials science, and drug development.

Chemical Identity and Properties

The compound with CAS number 112881-51-3 is a complex organic molecule belonging to the family of polypyridine compounds.[1] Its unique structural arrangement of pyridine rings imparts specific chemical and physical properties that are of significant interest in various scientific fields.[1]

Nomenclature and Identifiers

| Identifier | Value |

| CAS Number | 112881-51-3[1][2][3] |

| IUPAC Name | This compound[1][4] |

| Synonyms | 4'-(4-pyridyl)-2,2':6',2''-terpyridine, 4'-(4-pyridinyl)-2,2':6',2''-terpyridine[1][4] |

| Molecular Formula | C₂₀H₁₄N₄[1][5] |

| Molecular Weight | 310.36 g/mol [1][5] |

| InChI | InChI=1S/C20H14N4/c1-3-9-22-17(5-1)19-13-16(15-7-11-21-12-8-15)14-20(24-19)18-6-2-4-10-23-18/h1-14H[1] |

| InChI Key | DPPKPCLKZOLTMB-UHFFFAOYSA-N[1][3] |

| SMILES | c1cc(nc(c1)c2cc(c(n2)c3ccccn3)c4ccncc4)c5ccccn5[1] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 227.2-228.1 °C | [2][6] |

| Boiling Point (Predicted) | 482.5 ± 40.0 °C | [2][6] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [2][6] |

| Storage Temperature | Sealed in dry, Room Temperature | [2][7] |

Structure and Coordination Chemistry

The molecular structure of CAS 112881-51-3 consists of a central pyridine ring that is substituted at the 2, 6, and 4 positions with three additional pyridine rings.[1] This arrangement forms a tridentate ligand, meaning it can bind to a metal ion through three of its nitrogen atoms.[1] This strong chelating ability is a key feature of the molecule, allowing it to form stable and well-defined coordination complexes with a variety of metal ions.[1] The properties of these metal complexes can be tailored by selecting different metals, leading to a wide range of applications in catalysis, materials science, and medicine.[1]

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic reactions. The two primary methods are the Kröhnke reaction and the Suzuki-Miyaura cross-coupling reaction.

Kröhnke Pyridine Synthesis

The Kröhnke reaction is a classic and versatile method for synthesizing substituted pyridines.[5] For this specific compound, a one-pot Kröhnke-type reaction can be employed.

A detailed two-step methodology for a similar terpyridine synthesis is as follows:

Step 1: Synthesis of 1,5-bis(2-pyridyl)-3-(4-pyridyl)-1,5-pentanedione

-

Dissolve 2-acetylpyridine (8.4 mL) and 4-pyridinecarboxaldehyde (3.0 mL) in ethanol (35 mL) in a 100 mL round-bottomed flask.

-

Add a solution of sodium hydroxide (2.0 g) in water (25 mL) to the flask.

-

Stir the mixture for 1 hour at room temperature.

-

Add 30 mL of water to the mixture. This should result in the formation of an off-white precipitate.

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with water and then with a small amount of cold ethanol.

-

Dry the product in a desiccator.

Step 2: Synthesis of 4'-(4-pyridyl)-2,2':6',2''-terpyridine

-

In a flask, heat a solution of the 1,5-bis(2-pyridyl)-3-(4-pyridyl)-1,5-pentanedione (0.40 g) and ammonium acetate (5.0 g) in 50 mL of ethanol to reflux for 2 hours.

-

Allow the solution to cool to room temperature.

-

Add 50 mL of water to precipitate the final product.

-

The crude product can be recrystallized from a small amount of ethanol to yield the purified this compound.

Suzuki-Miyaura Cross-Coupling Reaction

A more modern and highly efficient method for synthesizing this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically involves coupling a 4'-halo-2,2':6',2''-terpyridine with a pyridine-4-boronic acid derivative.[5]

| Parameter | Optimal Condition |

| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) |

| Catalyst Loading | 2–5 mol% |

| Base | Potassium carbonate (2 equivalents) |

| Reactant Molar Ratio | 1:1.1 to 1:1.2 (terpyridine:4-pyridylboronic acid) |

| Solvent | Toluene, ethanol, or water mixtures |

| Temperature | 90–100 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Reaction Time | 12–18 hours |

Biological Activity and Potential Applications

Research has shown that this compound and its metal complexes exhibit interesting biological activities, making them promising candidates for drug development.[1][8]

DNA Intercalation

Like other planar aromatic molecules, this compound is being investigated for its ability to intercalate into DNA.[1] This interaction involves the insertion of the molecule between the base pairs of the DNA double helix, which can disrupt cellular processes and is a key mechanism for some anticancer drugs.[1]

Objective: To determine if the compound intercalates into DNA by observing changes in its spectroscopic properties upon binding.

Materials:

-

CAS 112881-51-3 stock solution (in a suitable solvent like DMSO).

-

Calf Thymus DNA (ct-DNA) stock solution in a buffer (e.g., Tris-HCl).

-

Ethidium bromide (EB) stock solution (as a competitive binder for fluorescence studies).

-

Buffer solution (e.g., Tris-HCl, pH 7.4).

-

Quartz cuvettes.

-

UV-Visible spectrophotometer.

-

Fluorometer.

Procedure:

UV-Visible Absorption Titration:

-

Prepare a series of solutions with a constant concentration of the compound and increasing concentrations of ct-DNA in the buffer.

-

Allow the solutions to equilibrate.

-

Record the UV-Visible absorption spectra of each solution.

-

Observe for hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the absorption maximum of the compound, which are indicative of intercalation.

Fluorescence Spectroscopy (Competitive Binding with Ethidium Bromide):

-

Prepare a solution of ct-DNA and ethidium bromide in the buffer. EB fluoresces strongly when intercalated into DNA.

-

Record the initial fluorescence emission spectrum of the DNA-EB complex.

-

Add increasing concentrations of the test compound to the DNA-EB solution.

-

After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

-

A decrease in the fluorescence intensity of the DNA-EB complex suggests that the test compound is displacing EB from the DNA, indicating it is also an intercalating agent.

Topoisomerase Inhibition

The compound has been identified as a potential inhibitor of topoisomerase I and II.[6] These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to cancer cell death.

Objective: To assess the ability of the compound to inhibit the DNA relaxation activity of topoisomerase I and II.

Materials:

-

Human Topoisomerase I or II enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Kinetoplast DNA (for Topoisomerase II decatenation assay).

-

Reaction buffer specific for each enzyme.

-

ATP (for Topoisomerase II).

-

CAS 112881-51-3 stock solution.

-

Loading dye.

-

Agarose gel electrophoresis system.

-

Ethidium bromide or other DNA stain.

-

UV transilluminator.

Procedure:

-

Set up reaction tubes containing the appropriate reaction buffer, supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (for Topo II), and ATP (for Topo II).

-

Add varying concentrations of the test compound to the reaction tubes. Include a positive control (known inhibitor) and a negative control (no inhibitor).

-

Initiate the reaction by adding the topoisomerase enzyme to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed (for Topo I) or decatenated (for Topo II) DNA compared to the negative control.

Induction of Apoptosis

Metal complexes of terpyridines have been shown to induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which triggers the intrinsic apoptotic pathway.

The biological activity of terpyridine complexes can be multifaceted, potentially involving the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway and the induction of the caspase-dependent apoptotic pathway.

Caption: EGFR Signaling Pathway Inhibition.

Caption: ROS-Induced Apoptotic Pathway.

Conclusion

The compound with CAS number 112881-51-3, this compound, is a versatile tridentate ligand with significant potential in coordination chemistry, materials science, and medicinal chemistry. Its ability to form stable metal complexes and interact with biological macromolecules like DNA and topoisomerases makes it a subject of ongoing research for the development of new therapeutic agents and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and biological activities to aid researchers in their future investigations.

References

- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Luminescent Properties of 4'-(4-Pyridyl)-2,2':6',2''-terpyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the luminescent properties of 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy), a versatile tridentate ligand. It is intended for researchers, scientists, and professionals in the fields of materials science, coordination chemistry, and drug development. This document details the synthesis of pytpy and its metal complexes, compiles its photophysical data, and outlines the experimental protocols for its characterization. Furthermore, it explores the influence of environmental factors, such as pH and metal ion coordination, on its luminescence, providing a foundation for the design of novel chemosensors and photofunctional materials.

Introduction

Derivatives of 2,2':6',2''-terpyridine have garnered significant attention due to their strong chelating ability with a variety of transition metal ions, forming stable complexes with interesting photophysical and electrochemical properties.[1] Among these, 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy) is a particularly noteworthy ligand. Its structure incorporates an additional pyridyl group at the 4'-position, which can act as a secondary coordination site or be functionalized to tune the electronic properties of the molecule. This unique feature makes pytpy a valuable building block for the construction of supramolecular assemblies, metal-organic frameworks, and luminescent sensors.[2] The luminescent behavior of pytpy and its metal complexes is highly sensitive to their environment, making them promising candidates for applications in chemical sensing and molecular switching.

Synthesis of 4'-(4-pyridyl)-2,2':6',2''-terpyridine and its Metal Complexes

The synthesis of pytpy can be achieved through several methods, with the Kröhnke reaction and the Suzuki-Miyaura cross-coupling reaction being the most common and efficient.[3]

Experimental Protocol: Kröhnke Synthesis of 4'-(4-pyridyl)-2,2':6',2''-terpyridine

The Kröhnke synthesis involves the condensation of a pyridinium salt with an α,β-unsaturated ketone.[4]

Materials:

-

2-acetylpyridine

-

4-pyridinecarboxaldehyde

-

Potassium hydroxide (KOH)

-

Ammonia solution (35%)

-

Methanol

-

Ethanol

-

Ammonium acetate

Procedure:

-

Synthesis of 1,5-bis(2-pyridyl)-3-(4-pyridyl)-1,5-pentanedione:

-

Dissolve 2-acetylpyridine and 4-pyridinecarboxaldehyde in ethanol in a round-bottomed flask.

-

Add a solution of sodium hydroxide in water and stir the mixture at room temperature for 1 hour.

-

Add water to the mixture to precipitate the product.

-

Collect the precipitate by filtration, wash with water and cold ethanol, and dry.

-

-

Synthesis of 4'-(4-pyridyl)-2,2':6',2''-terpyridine:

-

Heat a solution of the 1,5-diketone and ammonium acetate in ethanol to reflux for 2 hours.

-

Cool the solution and add water to precipitate the final product.

-

Recrystallize the product from ethanol to obtain pure 4'-(4-pyridyl)-2,2':6',2''-terpyridine.

-

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 4'-(4-pyridyl)-2,2':6',2''-terpyridine

This method involves the palladium-catalyzed coupling of a halo-terpyridine with a pyridylboronic acid.[3]

Materials:

-

4'-Bromo-2,2':6',2''-terpyridine

-

Pyridine-4-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

In a reaction vessel, combine 4'-bromo-2,2':6',2''-terpyridine, pyridine-4-boronic acid, the palladium catalyst, and the base.

-

Add the solvent mixture and degas the solution.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Experimental Protocol: Synthesis of a [Ru(pytpy)₂]²⁺ Complex

Materials:

-

4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy)

-

RuCl₃·3H₂O

-

Ethanol

-

N,N-Dimethylformamide (DMF)

-

Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

-

Dissolve pytpy in ethanol.

-

In a separate flask, dissolve RuCl₃·3H₂O in DMF.

-

Add the RuCl₃ solution to the pytpy solution and reflux the mixture for several hours.

-

Cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.

-

Filter the resulting solid, wash with water and diethyl ether, and dry under vacuum.[5]

Experimental Protocol: Synthesis of a [Zn(pytpy)₂]²⁺ Complex

Materials:

-

4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy)

-

Zn(OAc)₂·2H₂O

-

Methanol

-

Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

-

Dissolve pytpy in methanol.

-

Add a methanolic solution of Zn(OAc)₂·2H₂O to the pytpy solution.

-

Stir the reaction mixture at room temperature for a few hours.

-

Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex.

-

Filter the white precipitate, wash with water and diethyl ether, and dry.[6]

Luminescent Properties

The luminescent properties of pytpy are significantly influenced by its environment, including the solvent polarity, pH, and coordination to metal ions.

Photophysical Data

The following table summarizes the key photophysical properties of pytpy and some of its representative metal complexes.

| Compound | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference(s) |

| pytpy | Dichloromethane | ~350 | ~370, ~385 | - | 1-5 | [7] |

| [Ru(pytpy)₂]²⁺ | Acetonitrile | 510 | 720-730 | - | - | [8] |

| [Zn(pytpy)(OAc)]ClO₄ | - | - | - | - | - | [6] |

| [Cd(II)-pytpy complex] | - | - | Green Emission | - | - | [9] |

Effect of Protonation

The luminescence of pytpy is highly sensitive to pH. The pyridyl nitrogen atoms can be protonated in acidic conditions, leading to significant changes in the absorption and emission spectra. Protonation of the pendant pyridyl group can enhance the electron-withdrawing ability of the terpyridine moiety, resulting in a red-shift of the emission band.[10][11] This property makes pytpy a potential candidate for use as a luminescent pH sensor.

Effect of Metal Ion Coordination

Coordination of pytpy to metal ions generally leads to a significant red-shift in the emission spectrum and can either enhance or quench the luminescence depending on the nature of the metal ion. For instance, coordination with Zn(II) or Cd(II) often results in enhanced emission, while complexation with heavier transition metals like Ru(II) can lead to emission from metal-to-ligand charge transfer (MLCT) states at longer wavelengths.[8][9] This sensitivity to metal ions makes pytpy a valuable ligand for the development of luminescent metal ion sensors.

Experimental Protocols for Photophysical Characterization

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach for its determination.

Materials and Equipment:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (spectroscopic grade)

-

Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Solution of the sample (pytpy or its complex)

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the gradients of the linear plots for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if different).

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Equipment:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Fast photodetector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube)

-

TCSPC electronics (time-to-amplitude converter and multichannel analyzer)

-

-

Sample holder and cuvette

Procedure:

-

Prepare a dilute solution of the sample.

-

Excite the sample with the pulsed light source at a high repetition rate.

-

The detector registers the arrival time of the first photon emitted by the sample after each excitation pulse.

-

The TCSPC electronics build a histogram of the time delays between the excitation pulse and the detected photons.

-

This histogram represents the fluorescence decay curve.

-

Analyze the decay curve by fitting it to a single or multi-exponential decay function to determine the fluorescence lifetime(s).

Conclusion

4'-(4-pyridyl)-2,2':6',2''-terpyridine is a versatile ligand with rich and tunable luminescent properties. Its synthesis is well-established, and its photophysical characteristics can be modulated by external stimuli such as pH and the presence of metal ions. This sensitivity makes pytpy and its metal complexes highly promising for applications in chemical sensing, molecular electronics, and the development of novel photoactive materials. This technical guide provides a foundational understanding of the synthesis, characterization, and luminescent behavior of pytpy, offering valuable protocols and data for researchers in the field. Further exploration into the quantitative photophysical properties of a broader range of pytpy-metal complexes and in diverse environments will undoubtedly unlock new and exciting applications.

References

- 1. Research Journal of Chemical Sciences : Synthesis and Photophysical Application of Functionalised 2,2':6',2"-Terpyridine Metal Complexes. A review - ISCA [isca.me]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine | 112881-51-3 | Benchchem [benchchem.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structural characterization of zinc(II) coordination compounds with pyterpy; new precursors for preparation of zinc(II) oxide nano-particles with different morphologies (2013) | Azadeh Mehrani | 14 Citations [scispace.com]

- 7. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, structure and photophysical properties of a highly luminescent terpyridine-diphenylacetylene hybrid fluorophore and its metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Spectrum: A Technical Guide to the Photophysical Properties of Substituted Terpyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

Substituted 2,2':6',2''-terpyridine (tpy) ligands and their metal complexes represent a cornerstone in the development of advanced materials and therapeutics. Their rich photophysical and electrochemical properties, which can be finely tuned through synthetic modification, make them ideal candidates for applications ranging from photovoltaics and sensors to anticancer agents and bio-imaging probes. This technical guide provides an in-depth exploration of the core principles governing the photophysical behavior of substituted terpyridine ligands, complete with experimental methodologies and structured data for comparative analysis.

Core Photophysical Processes

The photophysical properties of substituted terpyridine ligands are governed by a series of electronic transitions. Upon absorption of light, the molecule is promoted to an excited state. The subsequent de-excitation pathways determine its emissive and reactive characteristics. Key processes include:

-

π–π Transitions:* These transitions, typically observed in the ultraviolet region of the spectrum, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system of the terpyridine core and its substituents.[1][2]

-

Metal-to-Ligand Charge Transfer (MLCT): In metal complexes, absorption of light can promote an electron from a metal-centered d-orbital to a ligand-centered π* orbital.[3][4][5] These transitions are highly sensitive to the nature of the metal ion, the substituent on the terpyridine, and the solvent environment.

-

Intraligand Charge Transfer (ILCT): The presence of electron-donating and electron-withdrawing groups on the terpyridine scaffold can lead to the formation of a charge-separated excited state upon photoexcitation.[3][5][6] This process involves the transfer of an electron from the donor to the acceptor moiety within the same ligand.

-

Ligand-to-Ligand Charge Transfer (LLCT): In heteroleptic complexes containing different types of ligands, it is possible to have a photoinduced electron transfer from one ligand to another.[6]

The interplay of these excited states dictates the luminescence quantum yields and lifetimes of these compounds. For instance, the introduction of strong electron-donating groups can lead to a switch from a 3MLCT to a 3ILCT excited state, often resulting in a significant lengthening of the excited-state lifetime.[5]

Synthetic Strategies for Tuning Photophysical Properties

The ability to systematically modify the terpyridine framework is crucial for tailoring its photophysical properties. Several synthetic methodologies are widely employed:

-

Kröhnke Reaction: This is a classic and versatile method for the synthesis of 4'-substituted terpyridines, involving the condensation of a substituted benzaldehyde with two equivalents of 2-acetylpyridine in the presence of a base and an ammonia source.[1][7][8]

-

One-Pot Synthesis: Efficient one-pot procedures have been developed, often utilizing microwave irradiation, to synthesize terpyridine ligands from 2-acetylpyridine and aromatic aldehydes without the need for a catalyst.[7]

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful tool for introducing a wide variety of substituents at specific positions on the terpyridine core.[9][10]

The choice of substituent has a profound impact on the electronic structure and, consequently, the photophysical behavior of the resulting ligand and its metal complexes. Electron-donating groups generally lead to a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups cause a blue-shift (hypsochromic shift).[11]

Experimental Characterization Techniques

A comprehensive understanding of the photophysical properties of substituted terpyridine ligands requires a suite of spectroscopic and electrochemical techniques.

Experimental Workflow: Synthesis to Characterization

Caption: General experimental workflow from synthesis to photophysical characterization of substituted terpyridine ligands.

UV-Visible Absorption and Fluorescence Spectroscopy

Protocol:

-

Sample Preparation: Prepare stock solutions of the terpyridine ligand or complex in a suitable solvent (e.g., acetonitrile, chloroform) at a concentration of approximately 10⁻³ M.[12] From the stock solution, prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) for analysis.[12]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission and excitation spectra.

-

Absorption Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[1]

-

Emission Measurement: Record the emission spectrum by exciting the sample at its absorption maximum (λmax). The emission wavelength will be longer than the excitation wavelength (Stokes shift).

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[12] The quantum yield is calculated using the following equation: Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Transient Absorption Spectroscopy

Protocol:

-

Instrumentation: Utilize a pump-probe transient absorption spectrometer. A femtosecond or nanosecond laser system is used to generate both the pump and probe pulses.

-

Excitation: The sample is excited with a short, intense laser pulse (pump) at a wavelength where it absorbs.

-

Probing: A second, broad-spectrum, and less intense pulse (probe) is passed through the sample at a variable time delay after the pump pulse.

-

Data Acquisition: The change in absorbance of the probe beam is measured as a function of wavelength and time delay. This provides information about the excited-state absorption, ground-state bleach, and stimulated emission, allowing for the determination of excited-state lifetimes and the identification of transient species.[3][13][14]

Cyclic Voltammetry

Protocol:

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: The terpyridine compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the redox potentials of the compound, corresponding to the energies of the HOMO and LUMO levels.[15][16]

Photophysical Data of Substituted Terpyridine Ligands and Complexes

The following tables summarize key photophysical data for a selection of substituted terpyridine ligands and their metal complexes, extracted from the literature. These tables are intended to provide a comparative overview and facilitate the selection of ligands with desired properties.

Table 1: Photophysical Properties of Substituted Terpyridine Ligands (L)

| Ligand (L) | Substituent (R) | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f (%) | Ref. |

| L1 | 4'-(4-methoxyphenyl) | CH₂Cl₂ | 285, 315 | 375 | 1.5 | [17] |

| L2 | 4'-(4-bromophenyl) | CH₂Cl₂ | 283, 310 | - | - | [17] |

| L3 | 4'-[4-{(4-methoxyphenyl)ethynyl}phenyl] | CH₂Cl₂ | 300, 350 | 420 | 65 | [17] |

| L4 | 4'-(pyren-1-yl) | CH₂Cl₂ | 278, 328, 344 | 380, 398 | - | [5] |

Table 2: Photophysical Properties of Rhenium(I) Terpyridine Complexes [Re(CO)₃Cl(L)]

| Complex | Ligand (L) | Solvent | λ_abs (nm) | λ_em (nm) | τ (ns) | Ref. |

| Re1 | 4'-(4-NMe₂-phenyl)-tpy | CH₂Cl₂ | 315, 490 | 680 | 380 | [5] |

| Re2 | 4'-(pyren-1-yl)-tpy | CH₂Cl₂ | 278, 344, 430 | 650 | 100 | [5] |

| Re3 | 4'-(4-aminophenyl)-tpy | CH₃CN | 320, 470 | 720 | 1.5 | [3] |

| Re4 | 4'-(4-dimethylaminophenyl)-tpy | CH₃CN | 325, 500 | 750 | 3.5 | [3] |

Table 3: Photophysical Properties of Iron(II) Terpyridine Complexes [Fe(L)₂]²⁺

| Complex | Ligand (L) | Solvent | λ_abs (nm) | Excited State Lifetime (ns) | Ref. |

| Fe1 | tpy | H₂O | 552 | 2.6 | [18][19] |

| Fe2 | 4'-(CN)-tpy | H₂O | 540 | 1.3 | [18][20] |

| Fe3 | 4'-(N(C₂H₄OH)₂)-tpy | H₂O | 580 | 20.8 | [18][20] |

Table 4: Photophysical Properties of Ruthenium(II) Terpyridine Complexes [Ru(L)₂]²⁺

| Complex | Ligand (L) | Solvent | λ_abs (nm) | λ_em (nm) | τ (ns) | Ref. |

| Ru1 | 4'-(4-methoxyphenyl)-tpy | CH₃CN | 490 | 680 | 1.1 | [11] |

| Ru2 | 4'-(furyl)-tpy | CH₃CN | 485 | 670 | 3.05 | [11] |

| Ru3 | 4'-(4-dimethylaminophenyl)-tpy | CH₃CN | 493 | 660 | 1.1 | [21] |

Logical Relationships in Photophysical Processes

The de-excitation pathways of photoexcited terpyridine complexes involve a complex interplay between different electronic states. These relationships can be visualized to better understand the factors governing their photophysical properties.

De-excitation Pathways in a Typical Ru(II) Terpyridine Complex

Caption: Simplified Jablonski-type diagram illustrating the key de-excitation pathways for a Ru(II) terpyridine complex.

Conclusion

Substituted terpyridine ligands offer a versatile platform for the design of photoactive materials and therapeutics. A thorough understanding of their synthesis, photophysical properties, and the experimental techniques used for their characterization is paramount for the rational design of new molecules with tailored functions. The data and protocols presented in this guide serve as a valuable resource for researchers in this dynamic field, enabling more efficient and targeted development of novel terpyridine-based systems. The continued exploration of structure-property relationships will undoubtedly unlock new applications and further solidify the importance of this remarkable class of ligands.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-Depth Studies of Ground- and Excited-State Properties of Re(I) Carbonyl Complexes Bearing 2,2′:6′,2″-Terpyridine and 2,6-Bis(pyrazin-2-yl)pyridine Coupled with π-Conjugated Aryl Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Terpyridine - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Photophysical Properties of some Ruthenium (II) Homoleptic substituted terpyridine complexes [journals.ekb.eg]

- 12. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Energy transfer and formation of long-lived 3 MLCT states in multimetallic complexes with extended highly conjugated bis-terpyridyl ligands - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04447B [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, structure and photophysical properties of a highly luminescent terpyridine-diphenylacetylene hybrid fluorophore and its metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Effect of Remote Amine Groups on Ground- and Excited-State Properties of Terpyridyl d-Metal Complexes [mdpi.com]

The Coordination Chemistry of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine: A Technical Guide

An in-depth exploration of the synthesis, structural characteristics, and coordination behavior of the versatile tridentate ligand, 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine, also known as 4'-(4-pyridyl)-2,2':6',2''-terpyridine.

This technical guide provides a comprehensive overview of the coordination chemistry of this compound, a prominent member of the terpyridine family of ligands. Its unique structural motif, featuring a central pyridine ring functionalized with two pyridin-2-yl groups at the 2 and 6 positions and a pyridin-4-yl group at the 4-position, bestows upon it a rich and versatile coordination behavior. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key processes.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method is the Kröhnke reaction, which involves the condensation of 2-acetylpyridine with a suitable aldehyde.[1] An alternative and widely used two-step approach involves the initial synthesis of the 2,2':6',2''-terpyridine core, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the pyridin-4-yl moiety at the 4'-position.[2]

Experimental Protocol: Kröhnke-type Synthesis

A common synthetic route to a precursor of the title compound, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, involves a Kröhnke-type reaction between ethyl picolinate and acetone.[3] This intermediate can then be further functionalized to yield the desired ligand.

Optimized Conditions for 2,6-di(pyridin-2-yl)pyridin-4(1H)-one Synthesis: [3]

-

Step 1: Condensation:

-

Reactants: Ethyl picolinate, acetone, sodium hydride.

-

Molar Ratio: Ethyl picolinate : acetone = 2:1.1; Ethyl picolinate : sodium hydride = 2:3.

-

Temperature: 10°C.

-

Procedure: To a stirred solution of sodium hydride in a suitable solvent, a mixture of ethyl picolinate and acetone is added dropwise while maintaining the temperature at 10°C. The reaction mixture is stirred until the consumption of the starting materials.

-

-

Step 2: Cyclization:

-

Nitrogen Source: Ammonium formate.

-

Procedure: The intermediate from Step 1 is treated with ammonium formate and heated to induce cyclization, forming the pyridone ring.

-

-

Yield: This optimized procedure can achieve a total yield of up to 66%.[3]

Coordination Chemistry and Metal Complexes

As a tridentate ligand, this compound readily forms stable complexes with a variety of transition metals, including copper(II), cadmium(II), cobalt(II), iron(II), and ruthenium(II).[4][5][6][7] The three nitrogen atoms of the terpyridine core chelate to the metal center, while the pendant pyridin-4-yl group can act as an additional coordination site, leading to the formation of mononuclear, binuclear, or polymeric structures.[4][6]

Experimental Protocol: Synthesis of a Copper(II) Complex

The following protocol describes the synthesis of a typical copper(II) complex, diiodido[4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine-κ³N,N′,N′′]copper(II).[8]

-

Reactants: Copper(I) iodide (CuI), 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pyterpy), saturated potassium iodide (KI) solution, and water.

-

Procedure:

-

A mixture of CuI (0.1 mmol), pyterpy (0.05 mmol), 3 ml of saturated KI solution, and 6 ml of water is placed in a 10 ml Teflon-lined stainless steel reactor.

-

The reactor is sealed and heated to 140°C for 72 hours.

-

The reactor is then cooled to room temperature at a rate of 2°C/20 min.

-

-

Product: Single crystals of [CuI₂(C₂₀H₁₄N₄)] are obtained as black bars.[8]

-

Yield: Approximately 40%.[8]

Structural and Spectroscopic Data

The structural and spectroscopic properties of this compound and its metal complexes have been extensively studied. X-ray crystallography provides detailed information on bond lengths, bond angles, and the overall geometry of the molecules. Spectroscopic techniques such as NMR, IR, and UV-Vis are crucial for characterizing these compounds in solution and the solid state.

Crystallographic Data

The crystal structure of the free ligand has been determined, and its crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 149793.[2][9] For its metal complexes, the coordination geometry can vary. For instance, in [CuI₂(C₂₀H₁₄N₄)], the Cu(II) atom exhibits a distorted square-pyramidal coordination.[8]

| Compound/Complex | Parameter | Value | Reference |

| [CuI₂(C₂₀H₁₄N₄)] | Bond Lengths (Å) | [8] | |

| Cu1-I1 | 2.6025 (8) | ||

| Cu1-I2 | 2.6141 (8) | ||

| Cu1-N3 (central pyridine) | 2.104 (4) | ||

| Cu1-N2 (flanking pyridine) | 2.206 (5) | ||

| Cu1-N4 (flanking pyridine) | 2.199 (5) | ||

| Bond Angles ( °) | |||

| I2-Cu1-I1 | 110.98 (3) | ||

| I2-Cu1-N1 | 102.6 (1) | ||

| I2-Cu1-N2 | 107.9 (1) | ||

| I2-Cu1-N3 | 97.3 (1) | ||

| I1-Cu1-N3 | 141.1 (1) | ||

| N2-Cu1-N4 | 146.4 (2) |

Spectroscopic Data

Spectroscopic data for a derivative, Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate, is provided as an example of the characterization of these types of compounds.

| Spectroscopic Data for a Derivative | ||

| Technique | Characteristic Peaks | Reference |

| FT-IR (KBr, cm⁻¹) | 1766 (νC=O, ester), 1633–1447 (νC=N and νC=C) | [10] |

| ¹H-NMR (500 MHz, CDCl₃), δ(ppm) | 8.59 (ddd, J = 4.8, 1.8, 0.9 Hz, 4H), 8.51 (dt, J = 8.0, 1.1 Hz, 4H), 8.15 (s, 4H), 7.75 (td, J = 7.7, 1.8 Hz, 4H), 7.25–7.18 (m, 4H), 2.87 (t, J = 7.4 Hz, 4H), 2.54 (t, J = 7.5 Hz, 4H), 1.73 (dt, J = 15.3, 7.6 Hz, 8H), 1.51–1.43 (m, 4H) | [10] |

| ¹³C-NMR (126 MHz, CDCl₃), δ(ppm) | 170.85, 159.72, 157.56, 155.33, 149.14, 136.90, 124.12, 121.30, 114.28, 34.26, 30.62, 29.59, 28.91, 24.32 | [10] |

Electrochemical Properties

The electrochemical behavior of metal complexes of this compound and its analogues is of significant interest, particularly for applications in catalysis and molecular electronics. Cyclic voltammetry is a key technique used to probe the redox properties of these complexes.

For example, the electrochemical properties of bis{4′-(n-pyridyl)-2,2′:6′,2″-terpyridine}iron(II) and ruthenium(II) complexes have been investigated.[7] The redox potentials are influenced by the metal center and the nature of the substituents on the ligand.

| Complex | Redox Couple | Potential (V vs Ag/AgCl) | Reference |

| --INVALID-LINK--₂ | Ru(III)/Ru(II) | ~1.3 | [11] |

| Ferrocenium/Ferrocene | ~0.6 | [11] |

Fctpy = 4'-(Ferrocenyl)-2,2':6',2''-terpyridine, a related ligand.

Experimental and Characterization Workflow

The synthesis and characterization of metal complexes of this compound follow a systematic workflow to ensure the purity and comprehensive understanding of the new materials.

Conclusion

This compound is a highly versatile and adaptable ligand in the field of coordination chemistry. Its well-defined tridentate coordination site, coupled with the potential for further coordination or functionalization at the pendant pyridin-4-yl group, allows for the construction of a diverse array of metal-containing architectures. The detailed experimental protocols and compiled data within this guide serve as a valuable resource for researchers aiming to explore and exploit the rich coordination chemistry of this ligand in various scientific and technological domains, from the development of novel catalysts and materials to the design of new therapeutic agents.

References

- 1. Buy this compound | 112881-51-3 [smolecule.com]

- 2. This compound | 112881-51-3 | Benchchem [benchchem.com]

- 3. Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural diversity in the reactions of 4′-(pyridyl)-2,2′:6′,2″-terpyridine ligands and bis{4′-(4-pyridyl)-2,2′:6′,2″-terpyridine}iron(II) with copper(II) salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Vectorial property dependence in bis{4′-(n-pyridyl)-2,2′:6′,2″-terpyridine}iron(ii) and ruthenium(ii) complexes with n = 2, 3 and 4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Diiodido[4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine-κ3 N,N′,N′′]copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4'-(4-Pyridyl)-2,2':6',2''-terpyridine | C20H14N4 | CID 11438308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Metal Complexes of 4'-(4-pyridyl)-terpyridine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and applications of a versatile class of metallo-supramolecular building blocks.

This technical guide provides a comprehensive overview of metal complexes incorporating 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy) and its derivatives. These compounds have garnered significant interest in materials science and drug development due to their unique photophysical, electrochemical, and biological properties. This document serves as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of key concepts.

Introduction to 4'-(4-pyridyl)-terpyridine Metal Complexes

The 2,2':6',2''-terpyridine (tpy) ligand system is a cornerstone of coordination chemistry, known for its ability to form stable complexes with a wide range of transition metals.[1][2][3][4] The introduction of a pyridyl substituent at the 4'-position of the central pyridine ring, creating 4'-(4-pyridyl)-2,2':6',2''-terpyridine, imparts several advantageous properties. The exocyclic nitrogen atom of the 4-pyridyl group provides an additional coordination site, enabling the formation of multinuclear complexes, coordination polymers, and sophisticated supramolecular assemblies.[5][6] This unique structural feature allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their photophysical behavior and potential applications.[3]

These complexes are being explored for a variety of applications, including:

-

Luminescent materials and sensors: Their rich photophysical properties, such as metal-to-ligand charge transfer (MLCT) transitions, make them promising candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and photosensitizers.[2][7][8]

-

Catalysis: The stable coordination environment provided by the terpyridine scaffold allows for the development of robust catalysts for various organic transformations.[4][9]

-

Drug Development: The ability of these complexes to interact with biological macromolecules has led to investigations into their potential as anticancer, antiviral, and antimicrobial agents.[10] The planar nature of the terpyridine ligand allows for intercalation with DNA, while the metal center can participate in redox reactions crucial for biological activity.

Synthesis of Ligands and Metal Complexes

The synthesis of 4'-(4-pyridyl)-terpyridine derivatives and their subsequent metal complexes typically follows a multi-step process.

Ligand Synthesis

A common and efficient method for the synthesis of 4'-substituted-2,2':6',2''-terpyridines is the Kröhnke reaction.[1][2] This one-pot, two-step procedure generally involves the reaction of 2-acetylpyridine with an appropriate aldehyde.

Experimental Protocol: Synthesis of 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy)

This protocol is a generalized representation based on common literature procedures.

-

Step 1: Formation of the Chalcone. 2-acetylpyridine is reacted with 4-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, in a solvent like ethanol. The reaction mixture is typically stirred at room temperature for several hours.

-

Step 2: Cyclization with Pyridinium Salt. The resulting chalcone is then reacted with a pyridinium salt, such as 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium iodide, in the presence of ammonium acetate in a high-boiling solvent like acetic acid. The mixture is refluxed for several hours.

-

Purification. The crude product is purified by column chromatography on silica gel or alumina, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).

Metal Complex Synthesis

The complexation of the 4'-(4-pyridyl)-terpyridine ligand with a metal salt is typically a straightforward reaction. The choice of solvent and reaction conditions depends on the specific metal ion and the desired complex.

Experimental Protocol: Synthesis of a Generic [M(pytpy)Cl₃] Complex

-

Reaction Setup. A solution of the 4'-(4-pyridyl)-2,2':6',2''-terpyridine ligand in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared.

-

Addition of Metal Salt. A solution of the metal salt (e.g., RuCl₃·xH₂O, PtCl₂, CoCl₂) in the same or a compatible solvent is added dropwise to the ligand solution with stirring.

-

Reaction. The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the metal's reactivity.

-

Isolation and Purification. The resulting precipitate is collected by filtration, washed with the reaction solvent and then a non-polar solvent like diethyl ether, and dried under vacuum. Further purification can be achieved by recrystallization. For cationic complexes, counter-ion exchange may be performed.[11]

Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to fully characterize the synthesized ligands and their metal complexes.

| Technique | Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the molecular structure, purity, and coordination environment of the ligand and complex.[12][13] |

| Mass Spectrometry (e.g., ESI-MS, FAB-MS) | Confirms the molecular weight of the synthesized compounds.[14] |

| UV-Vis Absorption Spectroscopy | Investigates the electronic transitions within the molecule, including π-π* transitions of the ligand and metal-to-ligand charge transfer (MLCT) bands in the complexes.[15] |

| Emission Spectroscopy | Characterizes the luminescent properties of the complexes, providing data on emission maxima, quantum yields, and excited-state lifetimes.[7] |

| Cyclic Voltammetry | Determines the redox properties of the metal complexes, which is crucial for understanding their electrochemical behavior and potential applications in electronic devices and catalysis.[11] |

| X-ray Crystallography | Provides the definitive solid-state structure of the complexes, including bond lengths, bond angles, and intermolecular interactions.[16] |

| Elemental Analysis | Confirms the elemental composition and purity of the synthesized compounds.[17] |

Quantitative Data Summary

The following tables summarize key quantitative data for representative metal complexes of 4'-(4-pyridyl)-terpyridine derivatives found in the literature.

Table 1: Photophysical Properties of Selected Ruthenium(II) and Platinum(II) Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| [Ru(tpy-pm-H)₂]²⁺ (tpy-pm-H = 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine) | 486 | 665 | 0.003 | 80 | [15] |

| [Ru(tpy-pvp-H)₂]²⁺ (tpy-pvp-H = terpyridine with styrylbenzene) | 490 | 640 | - | 10.0-158.5 | [11] |

| [Pt(tpy-Cl)Cl]⁺ | 345, 420 (sh) | - | - | - | [7] |

| [Pt(tpy-CN)(C≡CPh)] | 350, 450 (sh) | 590 | 0.001 | 10 | [7] |

Table 2: Selected Bond Lengths from X-ray Crystallography

| Complex | M-N(central) (Å) | M-N(terminal) (Å) | Reference |

| --INVALID-LINK--₂ | 1.83-1.84 | 1.95-1.97 | [16] |

| --INVALID-LINK--₂ | 2.01 | 2.19-2.20 | [16] |

Supramolecular Assemblies and Applications

The presence of the 4-pyridyl group allows for the construction of elaborate supramolecular structures through coordination-driven self-assembly.[5][16] This can lead to the formation of one-dimensional (1D) polymers, two-dimensional (2D) grids, and three-dimensional (3D) frameworks.[5][6][16]

These supramolecular materials have potential applications in areas such as gas storage, catalysis, and as functional materials with tunable properties.

Experimental Workflow for Biological Evaluation

For drug development professionals, a typical workflow for evaluating the biological activity of these metal complexes is outlined below.

This workflow begins with the fundamental synthesis and characterization, followed by initial in vitro screening to identify promising candidates. Subsequent studies then delve into the mechanism of action and culminate in in vivo testing to assess therapeutic potential and safety.

Conclusion and Future Outlook

Metal complexes of 4'-(4-pyridyl)-terpyridine derivatives represent a versatile and highly tunable platform for the development of new materials and therapeutic agents. The synthetic accessibility of the ligand allows for extensive functionalization, enabling the rational design of complexes with tailored properties. Future research in this area will likely focus on the development of more complex, multi-functional supramolecular systems and the exploration of novel biological targets for therapeutic intervention. The continued collaboration between synthetic chemists, materials scientists, and biologists will be crucial for unlocking the full potential of this exciting class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. isca.me [isca.me]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and photophysics of 4′-R-2,2′;6′,2″-terpyridyl (R = Cl, CN, N(CH3)2) platinum(II) phenylacetylide complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oaepublish.com [oaepublish.com]

- 15. Ruthenium(II) complexes with improved photophysical properties based on planar 4'-(2-pyrimidinyl)-2,2':6',2' '-terpyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recognition-directed supramolecular assemblies of metal complexes of terpyridine derived ligands with self-complementary hydrogen bonding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Metal-Organic Frameworks with 4'-(4-pyridyl)-2,2':6',2''-terpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) utilizing the versatile tridentate ligand, 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy). The unique coordination properties of this ligand, featuring both a chelating terpyridine core and a terminal pyridyl group, allow for the construction of diverse and robust framework architectures with potential applications in catalysis, gas storage, and drug delivery.

Introduction

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. The ligand 4'-(4-pyridyl)-2,2':6',2''-terpyridine is a particularly interesting building block due to its ability to form stable complexes with a wide range of transition metals through its tridentate terpyridine moiety, while the 4-pyridyl group can act as a monodentate linker to extend the structure into one, two, or three dimensions.[1] This dual functionality allows for the rational design of MOFs with tunable properties.

This document outlines the synthesis of an iron-based MOF and provides a general framework for the synthesis of other metal-containing MOFs using the pytpy ligand. Detailed protocols for characterization techniques essential for confirming the successful synthesis and determining the properties of these materials are also provided.

Synthesis Protocols

Synthesis of an Ionic Iron-Based MOF

This protocol is adapted from the work of Zhang et al. (2023).[2] The synthesis involves the self-assembly of the pytpy ligand with an iron(II) salt under ambient conditions to form a two-dimensional grid-like framework that stacks to create a three-dimensional porous material.[2][3]

Materials:

-

4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Glass test tube

Procedure:

-

In a glass test tube, dissolve 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy) in methanol (MeOH).

-

In a separate container, prepare a solution of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in a mixture of methanol and deionized water.

-

Carefully layer the iron(II) chloride solution onto the pytpy solution in the test tube.

-

Seal the test tube and allow it to stand at room temperature for approximately two weeks.

-

Dark-brown crystalline blocks will form over time.

-

Collect the crystals by decanting the solvent.

-

Wash the collected crystals with fresh methanol.

-

Dry the crystals under vacuum.

Expected Yield: Approximately 74% based on the initial amount of the pytpy ligand.[2]

dot

Figure 1: Workflow for the synthesis of an ionic iron-based MOF.

General Protocol for Hydrothermal Synthesis of Zn(II)/Cd(II) MOFs

This protocol is a general guideline based on the hydrothermal synthesis of related terpyridine-based MOFs.[4] Hydrothermal synthesis is a common method for growing high-quality crystals of MOFs.

Materials:

-

4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy)

-

A zinc(II) or cadmium(II) salt (e.g., ZnCl₂, Cd(NO₃)₂·4H₂O)

-

Co-ligand (optional, e.g., oxalic acid, malic acid, 1,3,5-benzenetricarboxylic acid)

-

Deionized water (H₂O) or a solvent mixture (e.g., H₂O/ethanol)

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a Teflon liner, combine the pytpy ligand, the metal salt, and any optional co-ligand.

-

Add deionized water or the chosen solvent system to the liner.

-

Seal the Teflon liner inside the stainless steel autoclave.

-

Place the autoclave in an oven and heat to a specific temperature (typically between 120-180 °C) for a set period (typically 24-72 hours).

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with deionized water and then with a low-boiling point organic solvent (e.g., ethanol or acetone).

-

Dry the crystals in air or in a desiccator.

dot

Figure 2: Logical relationships in the hydrothermal synthesis of MOFs.

Quantitative Data

The following tables summarize key quantitative data for MOFs synthesized with 4'-(4-pyridyl)-terpyridine and related ligands.

Table 1: Crystallographic Data for an Iron-Based MOF

| Parameter | Value |

| Formula | C₈₀H₅₆Cl₁₄Fe₇N₁₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Data obtained from Zhang et al. (2023) for an ionic Fe-based MOF with 4'-(4-pyridyl)-2,2':6',2''-terpyridine.[2]

Table 2: Thermal Stability of a Zn(II)-based MOF

| MOF | Decomposition Temperature (°C) |

| [Zn₂(pytpy*)₂(ox)₂]n·n(H₂O) | ~400 |

pytpy = 4′-(4-pyridyl)-4,2′:6′,4″-terpyridine, ox = oxalate. Data from Wang et al. (2010).[4]

Characterization Protocols

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared to a simulated pattern from single-crystal X-ray diffraction data if available.

Procedure:

-

Sample Preparation: Finely grind a small amount of the dried MOF sample to ensure random orientation of the crystallites.

-

Mounting: Mount the powdered sample on a flat sample holder.

-

Data Collection:

-

Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan a 2θ range appropriate for MOFs (e.g., 5° to 50°).

-

Use a step size of ~0.02° and a suitable counting time per step.

-

-

Data Analysis:

-

Process the raw data to obtain a diffractogram (intensity vs. 2θ).

-

Compare the peak positions and relative intensities to a reference pattern (if available) or analyze the peak positions to determine the unit cell parameters.

-

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the MOF and to quantify the amount of solvent molecules present in the pores.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the MOF sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Analysis:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Monitor the weight loss as a function of temperature.

-

-

Data Analysis:

-

The initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of guest solvent molecules.

-

The temperature at which a significant weight loss occurs indicates the decomposition of the framework.

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis

BET analysis is used to determine the specific surface area and porosity of the MOF, which are crucial properties for applications such as gas storage and catalysis.[5]

Procedure:

-

Sample Activation (Degassing):

-

Place a known mass of the MOF sample in a sample tube.

-

Heat the sample under vacuum at a temperature sufficient to remove guest molecules without causing framework collapse (this temperature is often determined from TGA data).

-

-

Analysis:

-

Cool the sample to liquid nitrogen temperature (77 K).

-